molecular formula C20H23Cl2N3O2S B2994715 N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride CAS No. 1217015-83-2

N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride

Cat. No.: B2994715
CAS No.: 1217015-83-2
M. Wt: 440.38
InChI Key: RZLBFFYLHPBRPA-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride (molecular formula: C₂₀H₂₂Cl₂FN₃O₂S; molecular weight: 458.4 g/mol) is a synthetic acetamide derivative characterized by a benzothiazole core, a 4-chlorophenoxy substituent, and a dimethylaminopropyl side chain, with a hydrochloride salt enhancing its solubility . The 4-chlorophenoxy group introduces electron-withdrawing effects, which may stabilize the molecule and influence receptor binding. The dimethylaminopropyl chain likely improves hydrophilicity, aiding pharmacokinetic profiles .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)12-5-13-24(20-22-17-6-3-4-7-18(17)27-20)19(25)14-26-16-10-8-15(21)9-11-16;/h3-4,6-11H,5,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLBFFYLHPBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), molecular docking studies, and in vivo evaluations.

Anticancer Properties

Recent research has highlighted the anticancer potential of thiazole derivatives, including those similar to this compound. These compounds have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study involving thiazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines, with IC50 values indicating effective growth inhibition. For instance, specific thiazole analogues showed IC50 values of 1.61 ± 1.92 µg/mL and 1.98 ± 1.22 µg/mL against these cell lines, suggesting a strong potential for development as anticancer agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties , particularly as a COX-2 inhibitor.

  • Research Findings : In vitro assays indicated that derivatives of this compound could effectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain pathways. One study reported that certain synthesized derivatives demonstrated analgesic effects comparable to established anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.

Substituent Effect on Activity
Chlorophenoxy GroupEnhances lipophilicity and interaction with targets
Dimethylamino Propyl GroupIncreases solubility and bioavailability
Thiazole RingEssential for anticancer activity; promotes binding

Research indicates that modifications in the thiazole ring and phenoxy groups significantly influence the compound's efficacy against cancer cells .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets.

  • Findings : Docking results suggest strong interactions with COX-2, with binding energies indicative of favorable interactions that could lead to effective inhibition. The presence of electron-donating groups was found to enhance binding affinity, potentially increasing therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Reference
Target Compound : N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride - 4-Chlorophenoxy
- Dimethylaminopropyl
- Benzothiazole
- HCl salt
458.4 Enhanced solubility due to hydrochloride salt; balanced lipophilicity from chlorophenoxy.
Analog 1 : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide - 3,4-Dichlorophenyl
- Thiazole
286.1 Lacks dimethylamino chain; dichlorophenyl increases steric bulk and lipophilicity.
Analog 2 : 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride - 6-Fluorobenzothiazole
- HCl salt
458.4 Fluorine substitution enhances electronegativity, potentially improving target affinity.
Analog 3 : 2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride - 4-Chlorophenylthio
- 4-Fluorobenzothiazole
474.4 Thioether linkage increases lipophilicity; fluorine alters electronic distribution.
Analog 4 : N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride - 4-Methoxybenzothiazole
- Carboxamide
463.0 Methoxy group introduces electron-donating effects; carboxamide enhances hydrogen bonding.

Key Findings from Comparative Analysis:

Bioactivity and Binding Affinity: The target compound’s benzothiazole core aligns with analogs reported to exhibit antimicrobial or antitumor activity due to structural mimicry of penicillin’s lateral chain . Fluorinated analogs (e.g., Analog 2) show enhanced electronegativity, which may improve binding to electron-deficient biological targets compared to the non-fluorinated target compound .

Solubility and Pharmacokinetics: The hydrochloride salt in the target compound and Analog 2 improves aqueous solubility, a critical factor for bioavailability .

Synthetic Pathways :

  • The target compound’s synthesis likely involves carbodiimide-mediated coupling (similar to Analog 1’s preparation), leveraging triethylamine to activate intermediates .
  • Substituent variations (e.g., methoxy in Analog 4) require tailored reagents, such as chloroacetyl chloride or thiourea, to introduce functional groups .

Crystallographic and Stability Insights: Analog 1’s crystal structure reveals inversion dimers stabilized by N–H⋯N hydrogen bonds, a feature that may also stabilize the target compound in solid-state formulations . The dimethylaminopropyl chain in the target compound reduces steric hindrance compared to bulkier substituents (e.g., dichlorophenyl in Analog 1), favoring synthetic yield .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Key signals include the benzothiazole aromatic protons (δ 7.2–8.1 ppm), the 4-chlorophenoxy group (δ 6.8–7.1 ppm), and the dimethylamino propyl chain (δ 2.2–3.1 ppm for N(CH3)2 and CH2 groups) .
  • HRMS : The molecular ion peak should match the exact mass (C20H22Cl2N3O2S requires m/z 450.09) with <2 ppm error .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .

How can overlapping NMR signals in the dimethylamino propyl moiety be resolved?

Advanced Research Focus
Signal overlap in the δ 2.2–3.1 ppm region (due to N(CH3)2 and adjacent CH2 groups) complicates structural assignment. Strategies include:

  • 2D NMR : HSQC and HMBC correlations differentiate between N(CH3)2 (correlated to quaternary N) and propyl CH2 groups .
  • Variable-temperature NMR : At 25°C, dynamic broadening may occur; cooling to –10°C slows rotation, splitting signals into distinct peaks .
  • Deuteration : Exchangeable protons (e.g., NH) can be suppressed using D2O to simplify spectra .

What in vitro assays are suitable for evaluating this compound’s biological activity?

Advanced Research Focus
While specific data for this compound is limited, structurally related benzothiazoles are tested via:

  • Enzyme inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method (λ = 412 nm) to measure thiocholine release .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination after 48-hour exposure .
  • Receptor binding : Radioligand displacement assays (e.g., adenosine A2A receptor) to assess competitive inhibition .

How should researchers address discrepancies in biological activity data across similar compounds?

Advanced Research Focus
Contradictory results (e.g., varying IC50 values) may stem from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% final concentration to avoid solvent toxicity .
  • Metabolic interference : Test metabolites via LC-MS to identify degradation products that alter activity .
  • Structural analogs : Compare substituent effects (e.g., 4-chlorophenoxy vs. 4-methylphenoxy) using QSAR models to isolate pharmacophores .

Q. Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of chloroacetamide intermediates .
  • Characterization : Cross-validate NMR data with computational tools (e.g., ChemDraw Predict) to assign complex splitting patterns .
  • Biological Testing : Include positive controls (e.g., donepezil for AChE assays) and triplicate measurements to ensure reproducibility .

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